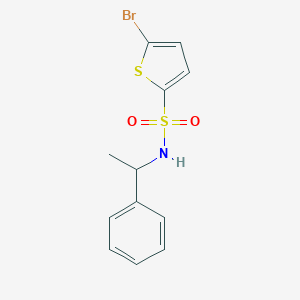![molecular formula C22H19Cl2FN2O5S B296914 N-(3,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide](/img/structure/B296914.png)
N-(3,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}acetamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as DAS-181 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of DAS-181 involves the inhibition of sialidase activity, which is required for the release of viral particles from infected cells. By inhibiting sialidase, DAS-181 prevents the spread of the virus and reduces the severity of the infection.
Biochemical and Physiological Effects:
DAS-181 has been shown to have a low toxicity profile and does not cause significant adverse effects in animal models. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 30 minutes of administration.
Avantages Et Limitations Des Expériences En Laboratoire
DAS-181 has several advantages for laboratory experiments, including its high potency and specificity for sialidase inhibition. However, its synthesis is complex and requires specialized equipment and expertise. Additionally, its use in laboratory experiments may be limited by its high cost and limited availability.
Orientations Futures
There are several potential future directions for research on DAS-181, including:
1. Further investigation of its efficacy against other respiratory viruses, such as respiratory syncytial virus and coronavirus.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and increase its effectiveness.
3. Investigation of its potential as a prophylactic treatment for viral infections.
4. Exploration of its potential applications in other areas of medicine, such as oncology and neurology.
In conclusion, DAS-181 is a promising compound with significant potential for the treatment of respiratory viral infections. Its mechanism of action, low toxicity profile, and high potency make it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of DAS-181 involves the reaction of 3,5-dichlorophenylamine with 4-fluoro-3-nitrobenzenesulfonyl chloride, followed by reduction with sodium dithionite and subsequent reaction with 3,4-dimethoxyaniline. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
DAS-181 has been studied for its potential therapeutic applications in treating respiratory viral infections such as influenza and parainfluenza. It has been found to inhibit the activity of sialidase, an enzyme that is required for the replication of these viruses. DAS-181 has also been shown to be effective against drug-resistant strains of influenza virus.
Propriétés
Formule moléculaire |
C22H19Cl2FN2O5S |
|---|---|
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)acetamide |
InChI |
InChI=1S/C22H19Cl2FN2O5S/c1-31-20-8-7-19(12-21(20)32-2)33(29,30)27(18-5-3-16(25)4-6-18)13-22(28)26-17-10-14(23)9-15(24)11-17/h3-12H,13H2,1-2H3,(H,26,28) |
Clé InChI |
UXIGXACWKWSYFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C3=CC=C(C=C3)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-chloro-4-methyl[(4-methylphenyl)sulfonyl]anilino}-N-propylacetamide](/img/structure/B296831.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-ethoxybenzenesulfonamide](/img/structure/B296832.png)
![2,3-dichloro-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B296834.png)
![2-[({2-methoxy[(4-methoxyphenyl)sulfonyl]anilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296835.png)

![N-(3-chloro-2-methylphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296837.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296838.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-propylacetamide](/img/structure/B296840.png)
![N-(3,4-dimethoxyphenyl)-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B296843.png)
![N-butyl-2-[4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B296848.png)
![2-{[(3,4-dimethoxyphenyl)sulfonyl]-2,5-dimethoxyanilino}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B296849.png)
![2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296852.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-fluoro-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B296853.png)
![N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296855.png)